

# Application Note: Detection of PCNA Monoubiquitination by Western Blot

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: I-138

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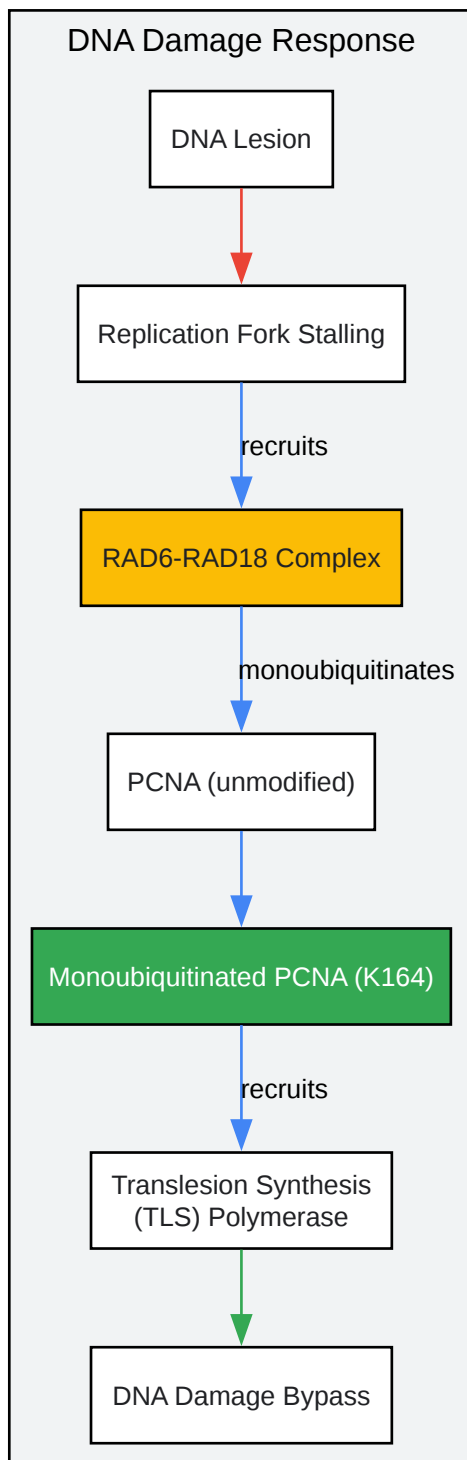
## Introduction

Proliferating Cell Nuclear Antigen (PCNA) is a critical protein involved in DNA replication and repair. Its post-translational modifications, particularly ubiquitination, play a pivotal role in coordinating DNA damage tolerance pathways. Monoubiquitination of PCNA at the lysine 164 (K164) residue is a key signal for the recruitment of translesion synthesis (TLS) polymerases to bypass DNA lesions.[1][2][3] The attachment of a single ubiquitin molecule (~8.5 kDa) to PCNA (~36 kDa) results in a distinct molecular weight shift to approximately 45 kDa, which can be detected by Western blotting.[4] This application note provides a detailed protocol for the detection of monoubiquitinated PCNA using Western blot analysis. While the original request specified an "I-138" antibody, an extensive search of scientific literature and commercial databases did not yield information on a PCNA antibody with this designation. Therefore, this protocol recommends the use of a well-characterized and widely published anti-PCNA antibody, such as the PC10 clone.

## Signaling Pathway and Experimental Workflow

The process of PCNA monoubiquitination is a key step in the DNA damage tolerance pathway. When the DNA replication machinery encounters a lesion, PCNA is monoubiquitinated at the K164 residue by the RAD6-RAD18 E2-E3 ubiquitin ligase complex.[1][3] This modification then facilitates the switch from a replicative polymerase to a specialized, low-fidelity TLS polymerase to bypass the DNA damage.[1]

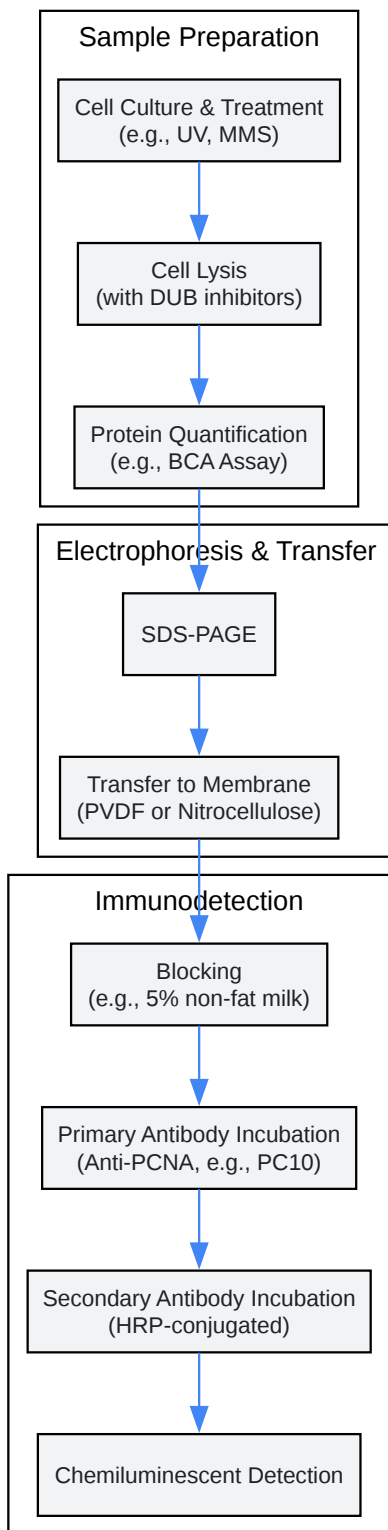
## PCNA Monoubiquitination Signaling Pathway

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Caption: PCNA Monoubiquitination Pathway.

The experimental workflow for detecting monoubiquitinated PCNA involves several key steps, from sample preparation to data analysis.

#### Western Blot Workflow for Monoubiquitinated PCNA Detection



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Caption: Western Blot Workflow.

## Experimental Protocols

### Cell Lysis and Protein Extraction

Proper cell lysis is crucial for preserving the ubiquitination state of PCNA. The inclusion of a deubiquitinase (DUB) inhibitor, such as N-ethylmaleimide (NEM), is essential.

- Cell Culture and Treatment: Culture cells to the desired confluency. To induce PCNA monoubiquitination, treat cells with a DNA damaging agent such as UV radiation or methyl methanesulfonate (MMS).[2]
- Cell Lysis:
  - Wash cells with ice-cold PBS.
  - Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail and 10 mM N-ethylmaleimide (NEM) to inhibit deubiquitinating enzymes.[5]
  - A common lysis buffer composition is: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 10% glycerol, supplemented with protease inhibitors and NEM.[5]
  - Incubate the cell lysate on ice.
  - Sonicate briefly to shear DNA and reduce viscosity.
  - Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
- Protein Quantification: Determine the protein concentration of the lysate using a standard method such as the BCA assay.

### SDS-PAGE and Western Blotting

- Sample Preparation: Mix the desired amount of protein (typically 20-40 µg) with Laemmli sample buffer and boil for 5-10 minutes.

- Electrophoresis: Load the samples onto a 12% SDS-polyacrylamide gel and run the gel to separate the proteins by size.[\[5\]](#)
- Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[\[5\]](#)
- Primary Antibody Incubation: Incubate the membrane with a primary antibody against PCNA (e.g., mouse anti-PCNA, clone PC10) diluted in blocking buffer. The optimal dilution should be determined empirically but a starting point of 1:1000 to 1:2500 is common. Incubate overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 5-10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-mouse secondary antibody diluted in blocking buffer for 1 hour at room temperature.
- Washing: Repeat the washing step as described above.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an appropriate imaging system. Unmodified PCNA will appear at ~36 kDa, while monoubiquitinated PCNA will be detected at ~45 kDa.[\[4\]](#)

## Data Presentation

The following table summarizes the key quantitative parameters for this protocol.

Parameter	Value/Recommendation
Protein Loading Amount	20 - 40 µg per lane
SDS-PAGE Gel Percentage	12% Acrylamide[5]
Primary Antibody (Anti-PCNA, PC10)	1:1000 - 1:2500 dilution
Secondary Antibody (HRP-conjugated)	1:2000 - 1:10000 dilution
Expected Molecular Weight (Unmodified PCNA)	~36 kDa[4]
Expected Molecular Weight (Monoubiquitinated PCNA)	~45 kDa[4]

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## References

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- To cite this document: BenchChem. [Application Note: Detection of PCNA Monoubiquitination by Western Blot]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15582254#western-blot-protocol-for-detecting-pcna-monoubiquitination-with-i-138]

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Address: 3281 E Guasti Rd  
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